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Adenosine 5'-diphosphate - 17791-27-4

Adenosine 5'-diphosphate

Catalog Number: EVT-1194670
CAS Number: 17791-27-4
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.2 g/mol
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Product Introduction

Description
Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.
ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Source and Classification

Adenosine 5'-diphosphate is classified as a nucleoside diphosphate. It is naturally occurring in all living cells and can be derived from adenosine triphosphate through hydrolysis. In this process, one phosphate group is removed, resulting in adenosine 5'-diphosphate and inorganic phosphate. The compound can also be synthesized chemically or enzymatically for research and clinical applications.

Synthesis Analysis

Several methods exist for synthesizing adenosine 5'-diphosphate, each with distinct protocols and yields:

  1. Non-Enzymatic Method: A notable approach involves transferring the terminal phosphate of adenosine triphosphate to methanol in the presence of hydrochloric acid. This method yields adenosine 5'-diphosphate with about 60% efficiency. Confirmation of the pyrophosphate moiety's position was achieved through periodate oxidation and chromatography techniques .
  2. Enzymatic Method: Hexokinase can convert α-[32P]-labelled adenosine triphosphate into α-[32P]-labelled adenosine 5'-diphosphate. This method is rapid and allows for the preparation of labelled nucleotides for various biological studies .
  3. Chemical Synthesis: Another synthesis route involves using N,N'-acyldibenzotriazole as a coupling agent. This method has been explored for its efficiency in producing nucleoside diphosphates .
Molecular Structure Analysis

Adenosine 5'-diphosphate consists of three main components:

  • Adenosine: This part contains an adenine base attached to a ribose sugar.
  • Phosphate Groups: The molecule features two phosphate groups linked by high-energy phosphoanhydride bonds.

The molecular formula of adenosine 5'-diphosphate is C10H15N5O10P2, and its structural representation reveals that the two phosphate groups are attached to the 5' carbon of the ribose sugar.

Chemical Reactions Analysis

Adenosine 5'-diphosphate participates in several critical biochemical reactions:

  1. Phosphorylation: It can be phosphorylated to form adenosine triphosphate through the addition of an inorganic phosphate group, typically catalyzed by enzymes such as adenylate kinase.
  2. Hydrolysis: Adenosine 5'-diphosphate can undergo hydrolysis to release energy, resulting in the formation of adenosine monophosphate and inorganic phosphate.
  3. Transphosphorylation: This reaction involves transferring a phosphate group from another nucleotide triphosphate, facilitating various metabolic pathways.
Mechanism of Action

The mechanism by which adenosine 5'-diphosphate functions primarily revolves around its role in energy transfer:

  • When cellular energy levels are low, adenosine triphosphate is hydrolyzed to release energy, producing adenosine 5'-diphosphate.
  • Adenosine 5'-diphosphate can then be re-phosphorylated back to adenosine triphosphate using energy derived from cellular respiration or other metabolic processes.
  • The conversion between these states is crucial for maintaining cellular energy homeostasis.
Physical and Chemical Properties Analysis

Adenosine 5'-diphosphate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 427.2 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Sensitive to heat and pH changes; it degrades under extreme conditions.
  • pKa Values: The pKa values for the phosphate groups are around 0.9, 1.5, and 7.7, indicating their acidic nature.
Applications

Adenosine 5'-diphosphate has numerous scientific applications:

  1. Biochemical Research: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
  2. Cellular Metabolism Studies: Investigated for its role in metabolic pathways and energy transfer within cells.
  3. Pharmacology: Explored as a potential therapeutic target due to its involvement in various signaling pathways.
Introduction to Adenosine 5'-Diphosphate (ADP)

Historical Context and Discovery of Adenosine 5'-Diphosphate

The identification of Adenosine 5'-diphosphate emerged alongside key developments in biochemical energetics during the early 20th century. Initial recognition derived from studies of muscle metabolism, where researchers observed adenosine-containing compounds undergoing phosphorylation state changes during contraction-relaxation cycles. In 1929, Cyrus Fiske and Yellapragada Subbarow isolated ATP from muscle tissue, paving the way for Karl Lohmann's subsequent identification of Adenosine 5'-diphosphate as the dephosphorylation product in 1934. This discovery established the foundational ATP/Adenosine 5'-diphosphate cycle governing cellular energy transfer [1] [6].

The 1940s witnessed groundbreaking elucidation of Adenosine 5'-diphosphate's metabolic centrality through Fritz Lipmann's "high-energy phosphate bond" concept and Herman Kalckar's work on oxidative phosphorylation. These investigations revealed how mitochondrial respiration drives Adenosine 5'-diphosphate rephosphorylation to ATP. Landmark achievements included Eugene Kennedy and Albert Lehninger's 1949 demonstration that mitochondria generate ATP from Adenosine 5'-diphosphate using oxygen, solidifying Adenosine 5'-diphosphate's indispensable position in bioenergetics. Subsequent X-ray crystallographic studies in the late 20th century, including analyses of nucleoside diphosphate kinase complexes with Adenosine 5'-diphosphate-magnesium, revealed precise molecular interactions governing nucleotide binding and catalytic mechanisms [1] [3] [6].

Table 1: Key Historical Milestones in Adenosine 5'-Diphosphate Research

YearDiscoveryResearchers
1929Isolation of ATP from muscle tissueFiske & Subbarow
1934Identification of Adenosine 5'-diphosphate as ATP hydrolysis productLohmann
1941"High-energy phosphate bond" concept establishedLipmann
1949Mitochondrial oxidative phosphorylation demonstratedKennedy & Lehninger
1994X-ray structure of Adenosine 5'-diphosphate-Mg²⁺ bound to nucleoside diphosphate kinaseMoréra et al. [3]

Structural and Functional Significance in Biochemistry

Molecular Architecture

Adenosine 5'-diphosphate possesses a tripartite structure comprising: (1) The purine base adenine, which forms hydrogen bonds in enzyme active sites; (2) β-D-ribofuranose, a five-carbon sugar whose 2' and 3' hydroxyl groups participate in polar contacts with proteins; and (3) A diphosphate moiety with high phosphoryl group transfer potential. The systematic IUPAC nomenclature designates Adenosine 5'-diphosphate as [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl trihydrogen diphosphate, reflecting its stereochemical complexity [1] [8].

The diphosphate group exists as a mixture of protonation states at physiological pH (HP₂O₇³⁻ and H₂P₂O₇²⁻), with magnesium coordination profoundly influencing conformation and reactivity. Crystallographic analyses reveal that magnesium ions bridge the α- and β-phosphates, adopting octahedral coordination geometry. This Adenosine 5'-diphosphate-magnesium complex positions the β-phosphate proximal to catalytic histidine residues in kinases, enabling phosphoryl transfer. The adenine base engages in hydrophobic stacking interactions while the ribose 2'- and 3'-hydroxyl groups form hydrogen bonds with aspartate, glutamate, or arginine side chains in binding pockets [1] [3] [8].

Table 2: Molecular Interactions of Adenosine 5'-Diphosphate in Protein Binding Sites

Structural ComponentInteraction TypeFunctional Consequence
Adenine ringNonpolar contactsBase non-specificity in some enzymes
Ribose 2'-OH / 3'-OHHydrogen bondingPositional anchoring
α-phosphateMagnesium coordinationGeometry optimization
β-phosphateCatalytic histidine proximityPhosphoryl transfer
Diphosphate oxygenHydrogen bondingTransition state stabilization [3]

Bioenergetic Functions

Adenosine 5'-diphosphate serves as the primary acceptor of phosphoryl groups in ATP biosynthesis through three principal mechanisms:

  • Substrate-Level Phosphorylation: Enzymes like phosphoglycerate kinase and pyruvate kinase directly transfer phosphoryl groups from metabolic intermediates to Adenosine 5'-diphosphate during glycolysis. The net reaction yields 2 ATP per glucose molecule:Glucose + 2 NAD⁺ + 2 Pi + 2 Adenosine 5'-diphosphate → 2 Pyruvate + 2 ATP + 2 NADH + 2 H⁺ + 2 H₂O [1] [2]

  • Oxidative Phosphorylation: The proton gradient generated by electron transport drives ATP synthase catalysis, wherein Adenosine 5'-diphosphate undergoes phosphorylation: Adenosine 5'-diphosphate + Pi → ATP. This process produces approximately 26 of 30 ATP equivalents per glucose molecule in eukaryotes. The FoF₁ ATP synthase complex binds Adenosine 5'-diphosphate with high affinity in catalytic sites, inducing conformational changes that couple proton flux to phosphorylation [1] [2].

  • Photophosphorylation: In chloroplasts, light-driven electron transport establishes a proton gradient across thylakoid membranes that powers ATP synthase activity. Adenosine 5'-diphosphate phosphorylation captures solar energy as chemical potential in ATP, providing energy for carbon fixation. The mechanism mirrors mitochondrial oxidative phosphorylation but utilizes photons rather than redox energy for proton pumping [6].

Metabolic Regulation and Signaling

Beyond energy transduction, Adenosine 5'-diphosphate functions as a critical metabolic regulator and signaling molecule:

  • Allosteric Regulation: Adenosine 5'-diphosphate modulates enzyme activity through binding at regulatory sites. In phosphofructokinase-1 (glycolysis control point), Adenosine 5'-diphosphate reverses ATP-mediated inhibition, activating flux through the pathway when energy status declines. Similarly, Adenosine 5'-diphosphate enhances isocitrate dehydrogenase activity in the citric acid cycle, coordinating carbon oxidation with energy demand [1] [6].

  • Purinergic Signaling: Extracellular Adenosine 5'-diphosphate activates specific G protein-coupled receptors (P2Y₁, P2Y₁₂, P2Y₁₃) on cell membranes. Platelet P2Y₁ receptors initiate shape change and aggregation upon Adenosine 5'-diphosphate release from dense granules, while P2Y₁₂ receptors amplify this response. In neuronal tissues, Adenosine 5'-diphosphate-mediated purinergic signaling influences neurotransmission, neuroglial development, and neuromodulation. Adenosine 5'-diphosphate binding to P2Y receptors exhibits half-maximal effective concentration (EC₅₀) values in the nanomolar range (e.g., IC₅₀ = 67 nM for P2X₂/₃ receptors) [5] [7] [9].

  • AMP-Activated Protein Kinase Activation: Fluctuations in Adenosine 5'-diphosphate concentrations regulate AMP-activated protein kinase (AMPK), a cellular energy sensor. Adenosine 5'-diphosphate binding to AMPK γ-subunit allosterically activates the kinase without being hydrolyzed, promoting ATP-generating pathways while inhibiting ATP-consuming processes during energy stress [7].

Enzymatic Catalysis

Adenosine 5'-diphosphate participates directly in enzymatic reaction mechanisms:

  • Nucleoside Diphosphate Kinase (NDPK) Catalysis: NDPK facilitates phosphoryl group exchange between nucleoside triphosphates and diphosphates through a phospho-histidine intermediate. Structural analyses at 2.2-Å resolution reveal Adenosine 5'-diphosphate-magnesium binding near His¹²² in Dictyostelium discoideum NDPK. The β-phosphate approaches the histidine imidazole group, enabling direct transfer without dissociative intermediates. This mechanism explains NDPK's broad substrate specificity, as the adenine base points outward, minimizing specific contacts [3].

  • Adenylate Kinase Equilibrium: Adenosine 5'-diphosphate participates in the adenylate kinase reaction (2 Adenosine 5'-diphosphate ⇌ ATP + AMP), which maintains adenine nucleotide homeostasis. Near-equilibrium operation allows this enzyme to buffer cellular ATP/Adenosine 5'-diphosphate ratios, responding rapidly to fluctuations in energy demand. Magnesium coordination is essential for Adenosine 5'-diphosphate binding in the active site, optimizing geometry for phosphoryl transfer [1] [2].

Table 3: Comparative Bioenergetics of Adenine Nucleotides

ParameterAdenosine 5'-triphosphateAdenosine 5'-diphosphateAdenosine 5'-monophosphate
Phosphate Groups321
Molecular Weight (g/mol)507.18427.20347.22
Standard Free Energy of Hydrolysis (ΔG°')-30.5 kJ/mol-35.7 to -31 kJ/mol*-14.2 kJ/mol
Intracellular Concentration1-10 mM~10% of ATP<1% of ATP
Primary Bioenergetic RoleEnergy currencyATP precursorEnergy sensor [1] [2] [6]

*Magnesium-dependent variation: ΔG°' = -35.7 kJ/mol at [Mg²⁺]=0; ΔG°' = -31 kJ/mol at [Mg²⁺]=5 mM

Properties

CAS Number

17791-27-4

Product Name

Adenosine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

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